Cas no 98560-25-9 (2,2-dipropyloxirane)

2,2-dipropyloxirane 化学的及び物理的性質
名前と識別子
-
- Oxirane, 2,2-dipropyl-
- 2,2-dipropyloxirane
- 2,2-DIPROPYL-OXIRANE
- Z1020680076
- SCHEMBL1710592
- 98560-25-9
- YSJRGADMSFUEEA-UHFFFAOYSA-N
- DTXSID00539926
- AKOS012067985
- EN300-199259
-
- MDL: MFCD09833772
- インチ: InChI=1S/C8H16O/c1-3-5-8(6-4-2)7-9-8/h3-7H2,1-2H3
- InChIKey: YSJRGADMSFUEEA-UHFFFAOYSA-N
- ほほえんだ: CCCC1(CO1)CCC
計算された属性
- せいみつぶんしりょう: 128.120115130g/mol
- どういたいしつりょう: 128.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 82.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 12.5Ų
2,2-dipropyloxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-199259-1.0g |
2,2-dipropyloxirane |
98560-25-9 | 95% | 1g |
$0.0 | 2023-06-06 | |
Enamine | EN300-199259-2.5g |
2,2-dipropyloxirane |
98560-25-9 | 95% | 2.5g |
$1008.0 | 2023-09-16 | |
Enamine | EN300-199259-0.25g |
2,2-dipropyloxirane |
98560-25-9 | 95% | 0.25g |
$206.0 | 2023-09-16 | |
Enamine | EN300-199259-0.1g |
2,2-dipropyloxirane |
98560-25-9 | 95% | 0.1g |
$144.0 | 2023-09-16 | |
Enamine | EN300-199259-10.0g |
2,2-dipropyloxirane |
98560-25-9 | 95% | 10.0g |
$2209.0 | 2023-02-15 | |
Enamine | EN300-199259-5g |
2,2-dipropyloxirane |
98560-25-9 | 95% | 5g |
$1488.0 | 2023-09-16 | |
A2B Chem LLC | AC90026-1g |
Oxirane, 2,2-dipropyl- |
98560-25-9 | 95% | 1g |
$575.00 | 2024-07-18 | |
Aaron | AR0068MU-2.5g |
Oxirane, 2,2-dipropyl- |
98560-25-9 | 95% | 2.5g |
$1411.00 | 2024-07-18 | |
Aaron | AR0068MU-500mg |
Oxirane, 2,2-dipropyl- |
98560-25-9 | 95% | 500mg |
$563.00 | 2025-01-23 | |
1PlusChem | 1P0068EI-50mg |
Oxirane, 2,2-dipropyl- |
98560-25-9 | 95% | 50mg |
$143.00 | 2025-02-21 |
2,2-dipropyloxirane 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
2,2-dipropyloxiraneに関する追加情報
2,2-Dipropyloxirane: A Comprehensive Overview
2,2-Dipropyloxirane (CAS No. 98560-25-9) is a cyclic ether compound with the molecular formula C₈H₁₄O. It belongs to the class of epoxides, which are three-membered cyclic ethers characterized by their strained ring structure. This compound is widely used in various industrial applications due to its unique chemical properties and reactivity. In recent years, advancements in synthetic methodologies and the discovery of novel applications have further solidified its importance in the chemical industry.
The epoxide functional group in 2,2-dipropyloxirane plays a pivotal role in its chemical behavior. Epoxides are known for their ability to undergo nucleophilic ring-opening reactions, making them valuable intermediates in organic synthesis. Recent studies have explored the use of epoxides in the development of biodegradable polymers and advanced materials. For instance, researchers have demonstrated that epoxide-based polymers exhibit superior mechanical properties and environmental compatibility compared to traditional plastics.
One of the most significant breakthroughs involving 2,2-dipropyloxirane is its application in the synthesis of high-performance adhesives and coatings. The compound's ability to form strong covalent bonds with various substrates has made it a preferred choice in industries such as automotive manufacturing and construction. Moreover, its low viscosity and fast curing properties make it ideal for use in high-speed production processes.
Recent advancements in green chemistry have also led to the exploration of biocatalytic pathways for the synthesis of epoxides like 2,2-dipropyloxirane. Enzymatic methods, such as those involving epoxidases, offer a sustainable alternative to traditional chemical synthesis routes. These methods not only reduce environmental impact but also enhance product purity and yield.
In terms of physical properties, 2,2-dipropyloxirane is a colorless liquid with a boiling point of approximately 100°C under standard conditions. Its solubility in organic solvents such as dichloromethane and diethyl ether makes it suitable for use in various organic reactions. The compound's stability under normal storage conditions further adds to its practicality.
From a safety standpoint, handling epoxides requires adherence to standard laboratory protocols due to their potential irritancy to eyes and skin. However, proper personal protective equipment (PPE) and ventilation systems can mitigate these risks effectively.
Looking ahead, the demand for epoxide-based compounds like 2,2-dipropyloxirane is expected to grow as industries continue to seek sustainable and high-performance materials. Ongoing research into novel applications and synthesis methods will undoubtedly expand its utility across diverse sectors.
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